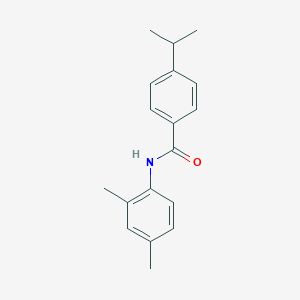
N-(2,4-dimethylphenyl)-4-isopropylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-4-isopropylbenzamide, also known as DPA or Dibenzoylmethane, is a synthetic compound that has gained attention for its potential applications in scientific research. DPA is a yellow crystalline powder that is insoluble in water but soluble in organic solvents. Its chemical formula is C17H19NO and it has a molecular weight of 253.34 g/mol. In
Wirkmechanismus
The mechanism of action of N-(2,4-dimethylphenyl)-4-isopropylbenzamide is not fully understood. However, it has been suggested that N-(2,4-dimethylphenyl)-4-isopropylbenzamide works by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. Specifically, N-(2,4-dimethylphenyl)-4-isopropylbenzamide has been shown to inhibit the activity of AKT, a protein kinase that is involved in cell survival and proliferation. By inhibiting AKT activity, N-(2,4-dimethylphenyl)-4-isopropylbenzamide may induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-4-isopropylbenzamide has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, N-(2,4-dimethylphenyl)-4-isopropylbenzamide has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2,4-dimethylphenyl)-4-isopropylbenzamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, N-(2,4-dimethylphenyl)-4-isopropylbenzamide has been shown to have low toxicity, which makes it a safe compound to work with. However, one limitation of using N-(2,4-dimethylphenyl)-4-isopropylbenzamide in lab experiments is that its mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and administration of N-(2,4-dimethylphenyl)-4-isopropylbenzamide for various applications.
Zukünftige Richtungen
There are several future directions for research on N-(2,4-dimethylphenyl)-4-isopropylbenzamide. One area of interest is in the development of N-(2,4-dimethylphenyl)-4-isopropylbenzamide-based therapies for cancer and other diseases. Additionally, more research is needed to fully understand the mechanism of action of N-(2,4-dimethylphenyl)-4-isopropylbenzamide and its potential applications in various scientific fields. Finally, more studies are needed to determine the optimal dosage and administration of N-(2,4-dimethylphenyl)-4-isopropylbenzamide for different applications. Overall, N-(2,4-dimethylphenyl)-4-isopropylbenzamide is a promising compound with potential applications in various scientific fields.
Synthesemethoden
N-(2,4-dimethylphenyl)-4-isopropylbenzamide can be synthesized through a reaction between 2,4-dimethylbenzoyl chloride and isopropylamine. The reaction takes place in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is then purified through recrystallization or column chromatography. This synthesis method has been reported in various scientific journals and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethylphenyl)-4-isopropylbenzamide has been investigated for its potential applications in various scientific fields. One of the most notable applications is in cancer research. N-(2,4-dimethylphenyl)-4-isopropylbenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been suggested that N-(2,4-dimethylphenyl)-4-isopropylbenzamide works by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, N-(2,4-dimethylphenyl)-4-isopropylbenzamide has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent.
Eigenschaften
Molekularformel |
C18H21NO |
|---|---|
Molekulargewicht |
267.4 g/mol |
IUPAC-Name |
N-(2,4-dimethylphenyl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C18H21NO/c1-12(2)15-6-8-16(9-7-15)18(20)19-17-10-5-13(3)11-14(17)4/h5-12H,1-4H3,(H,19,20) |
InChI-Schlüssel |
DXSBKZUGHGBQRY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-methoxy-4-(2-phenylethoxy)benzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B263718.png)
![N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B263721.png)

![N-[3-(benzyloxy)benzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B263728.png)
![2-{2-Chloro-4-[(ethylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B263729.png)
![N-tert-butyl-2-(4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide](/img/structure/B263730.png)
![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol](/img/structure/B263731.png)
![1-(4-Fluorophenyl)-5-{[5-(naphthalen-1-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}pent-3-yn-1-one](/img/structure/B263734.png)




![Ethyl 3-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B263741.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B263743.png)